

Application Notes and Protocols for Rhodium-Catalyzed Reactions of Vinylallenes

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Compound of Interest

Compound Name: 1,2,4-Pentatriene

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This document provides detailed application notes and experimental protocols for a range of synthetically valuable rhodium-catalyzed reactions involving vinylallenes. These reactions offer efficient pathways to construct complex molecular architectures, including carbocycles and heterocycles, which are of significant interest in medicinal chemistry and natural product synthesis.

Rhodium-Catalyzed Intramolecular [4+2] Cycloaddition of Allene-1,3-Dienes

Application Notes:

The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, of allene-1,3-dienes is a powerful method for the stereoselective synthesis of cis-fused bicyclic systems.^{[1][2]} This reaction is efficiently catalyzed by rhodium complexes, proceeding under mild conditions to afford products with high diastereoselectivity. The configuration of the double bonds in the 1,3-diene moiety plays a crucial role in determining the stereochemical outcome of the reaction.^[3] This methodology is particularly useful for the construction of nitrogen- and oxygen-containing bicyclic compounds, which are common scaffolds in biologically active molecules. A dynamic kinetic resolution process allows for the conversion of racemic 1,3-disubstituted allene-1,3-dienes into highly enantioenriched products.^{[1][2]}

Quantitative Data:

The following table summarizes the results for the rhodium-catalyzed dynamic kinetic intramolecular [4+2] cycloaddition of various allene-1,3-dienes, demonstrating the substrate scope and stereoselectivity of the reaction.^[1]

Entry	Substrate (1)	R ¹	R ²	Product (2)	Yield (%)	ee (%)
1	1a	Ph	H	2a	85	95
2	1b	4-MeC ₆ H ₄	H	2b	82	96
3	1c	4-MeOC ₆ H ₄	H	2c	80	95
4	1d	4-FC ₆ H ₄	H	2d	88	94
5	1e	4-ClC ₆ H ₄	H	2e	90	95
6	1f	4-BrC ₆ H ₄	H	2f	87	96
7	1g	2-Naphthyl	H	2g	78	93
8	1h	Ph	Me	2h	75	92
9	1i	c-Hex	H	2i	70	90

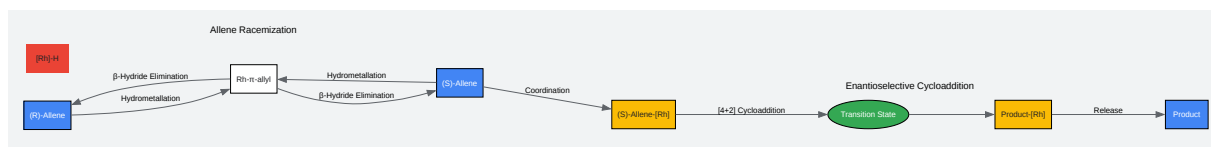
Experimental Protocol: General Procedure for Rh-Catalyzed Dynamic Kinetic [4+2] Cycloaddition^[1]

- In a glovebox, a screw-capped vial is charged with [Rh(C₂H₄)₂Cl]₂ (3.9 mg, 0.01 mmol, 2 mol%), (R,R)-Ph-BPE (10.9 mg, 0.022 mmol, 4.4 mol%), and AgSbF₆ (7.6 mg, 0.022 mmol, 4.4 mol%).
- Anhydrous and degassed EtOH (1.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
- The allene-1,3-diene substrate (0.5 mmol) is added, followed by an additional portion of anhydrous and degassed EtOH (1.0 mL).

- The vial is sealed and the reaction mixture is stirred at 45 °C for 3 hours.
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate.
- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclic product.

Reaction Mechanism:

The proposed mechanism for the dynamic kinetic [4+2] cycloaddition involves a rapid rhodium-mediated racemization of the axially chiral allene, followed by an enantioselective intramolecular cycloaddition.



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Caption: Proposed mechanism for the dynamic kinetic [4+2] cycloaddition.

Rhodium(I)-Catalyzed Three-Component [4+2+1] Cycloaddition of Two Vinylallenes and CO

Application Notes:

This novel three-component reaction provides a direct route to highly functionalized seven-membered tropone derivatives.[4][5] In this transformation, one molecule of vinylallene acts as a four-carbon synthon, a second molecule of vinylallene serves as a two-carbon synthon, and

carbon monoxide functions as a one-carbon unit.[4] The reaction proceeds under mild conditions and offers a unique approach to the construction of seven-membered rings, which are prevalent in natural products and pharmacologically active compounds.

Quantitative Data:

The following table presents the substrate scope for the rhodium(I)-catalyzed [4+2+1] cycloaddition of vinylallenes and CO.[5]

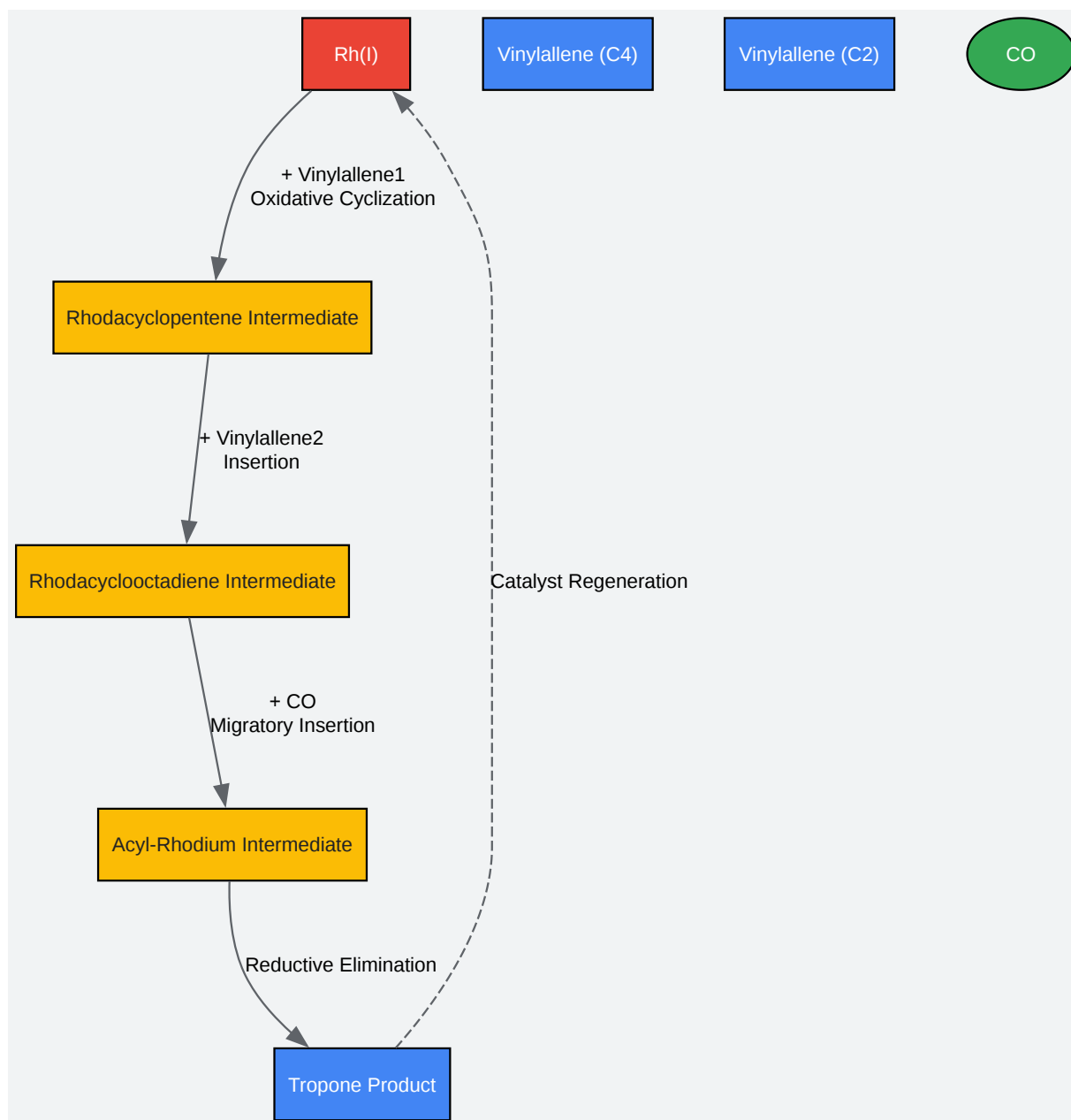
Entry	Vinylallene (1)	R	Product (2)	Yield (%)
1	1a	H	2a	70
2	1b	Me	2b	65
3	1c	Et	2c	68
4	1d	Ph	2d	55
5	1e	4-MeOC ₆ H ₄	2e	52
6	1f	4-ClC ₆ H ₄	2f	60

Experimental Protocol: General Procedure for Rh(I)-Catalyzed [4+2+1] Cycloaddition[5]

- To a screw-capped vial is added [Rh(CO)₂Cl]₂ (3.9 mg, 0.01 mmol, 5 mol%).
- The vial is evacuated and backfilled with carbon monoxide (1 atm, balloon).
- A solution of the vinylallene (0.2 mmol) in anhydrous and degassed DCM (2.0 mL) is added via syringe.
- The reaction mixture is stirred at room temperature for 12 hours.
- After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
- The residue is purified by preparative thin-layer chromatography to afford the tropone product.

Reaction Mechanism:

The proposed catalytic cycle for the [4+2+1] cycloaddition is initiated by the oxidative cyclization of one vinylallene molecule with the rhodium(I) catalyst.



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Caption: Catalytic cycle of the [4+2+1] cycloaddition.

Rhodium(II)-Catalyzed [4+3] Cycloaddition of Vinylallenes and Diazo Compounds

Application Notes:

The rhodium(II)-catalyzed [4+3] cycloaddition of vinylallenes with diazo compounds provides a convergent and stereoselective route to seven-membered carbocycles.^[6] This reaction is thought to proceed through the formation of a rhodium-bound vinylcarbene, which then undergoes a cycloaddition with the vinylallene. This methodology has been successfully applied to the synthesis of complex polycyclic systems, including the core structure of various natural products. The use of chiral rhodium catalysts can induce high levels of enantioselectivity.^[7]

Quantitative Data:

The following table illustrates the substrate scope and stereoselectivity for the Rh(II)-catalyzed [4+3] cycloaddition of vinyldiazoacetates and dienes, which is mechanistically related to reactions with vinylallenes.^[6]

Entry	Diene	Diazoacetate	Product	Yield (%)	dr	ee (%)
1	Cyclopentadiene	Methyl 2-diazo-3-butenolate	2-carbomethoxy-bicyclo[3.2.1]octa-2,6-diene	85	>20:1	95
2	Furan	Ethyl 2-diazo-3-phenylpropenoate	8-oxa-2-carbethoxy-3-phenylbicyclo[3.2.1]octa-2,6-diene	78	>20:1	92
3	1,3-Cyclohexadiene	Methyl 2-diazo-3-butenolate	2-carbomethoxy-bicyclo[2.2.2]octa-2,5-diene	80	>20:1	90
4	Isoprene	Methyl 2-diazo-3-butenolate	1-methyl-4-(1-carbomethoxyvinyl)-cyclohexene	75	10:1	88

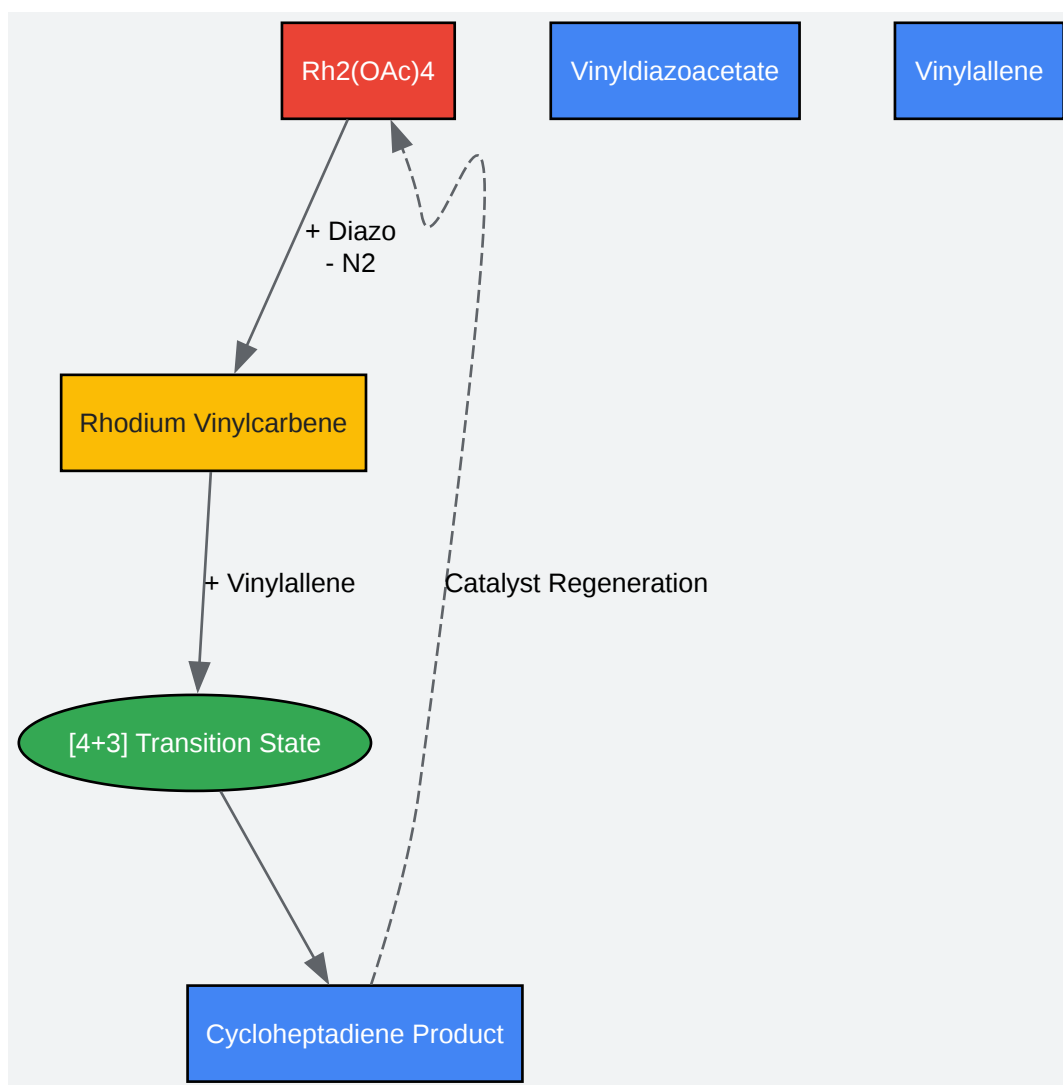
Experimental Protocol: General Procedure for Rh(II)-Catalyzed [4+3] Cycloaddition[6]

- A solution of the vinyldiazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) is added via syringe pump over a period of 1 hour to a stirred solution of the vinylallene (1.2 mmol) and Rh₂(S-BTPCP)₄ (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (5 mL) at room temperature.

- The reaction mixture is stirred for an additional 2 hours at room temperature after the addition is complete.
- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the cycloheptadiene product.

Reaction Mechanism:

The reaction is initiated by the formation of a rhodium vinylcarbene intermediate from the diazo compound. This intermediate then undergoes a concerted or stepwise [4+3] cycloaddition with the vinylallene.



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Caption: Proposed mechanism for the [4+3] cycloaddition of a vinylallene.

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